molecular formula C7H7BrClN B11881934 5-Bromo-4-chloro-2-ethylpyridine

5-Bromo-4-chloro-2-ethylpyridine

Cat. No.: B11881934
M. Wt: 220.49 g/mol
InChI Key: GXIGZJYVEZATEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-chloro-2-ethylpyridine is a heterocyclic aromatic compound with the molecular formula C₇H₇BrClN. It is a derivative of pyridine, characterized by the presence of bromine and chlorine atoms at the 5th and 4th positions, respectively, and an ethyl group at the 2nd position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-2-ethylpyridine typically involves halogenation and alkylation reactions. One common method includes the bromination of 4-chloro-2-ethylpyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum trichloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and selectivity .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common. The final product is typically purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-chloro-2-ethylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substituted pyridines, biaryl compounds, and various oxidized or reduced derivatives depending on the reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-4-chloro-2-ethylpyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2-ethylpyridine involves its interaction with specific molecular targets such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-4-chloro-2-ethylpyridine is unique due to the combined presence of bromine, chlorine, and ethyl substituents, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C7H7BrClN

Molecular Weight

220.49 g/mol

IUPAC Name

5-bromo-4-chloro-2-ethylpyridine

InChI

InChI=1S/C7H7BrClN/c1-2-5-3-7(9)6(8)4-10-5/h3-4H,2H2,1H3

InChI Key

GXIGZJYVEZATEJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=N1)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.